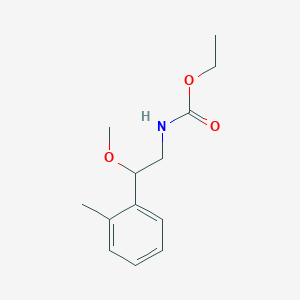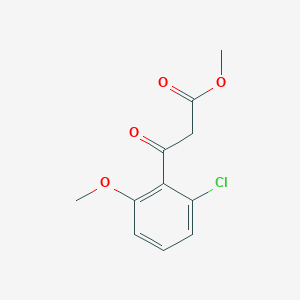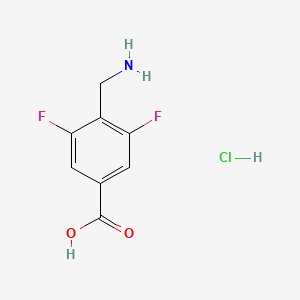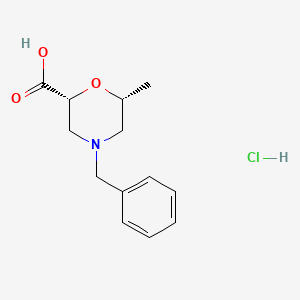![molecular formula C18H17N3O5S B2443733 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-63-6](/img/structure/B2443733.png)
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is a type of organic compound that contains a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Benzothiazoles are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Aplicaciones Científicas De Investigación
Anti-Infective and Anti-Parasitic Properties
- Thiazolides, a class of compounds related to the chemical , demonstrate broad-spectrum activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses, affecting both animals and humans. The presence of a nitro group is essential for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. Additionally, these compounds can trigger apoptosis in proliferating mammalian cells, indicating a potential use in anti-cancer therapies (Hemphill, Müller, & Müller, 2012).
Antimicrobial and Anticancer Potential
- A study synthesizing a series of 4-thiazolidinone derivatives revealed that certain compounds exhibited significant in vitro antimicrobial and anticancer potentials, highlighting the therapeutic potential of this class of compounds in treating infections and cancer. The study also emphasized the importance of specific molecular parameters like the topological parameter, Kier's α third order shape index, and electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).
Synthesis and Structural Analysis
- The synthesis of new arylidenebenzothiazine compounds was described, highlighting the role of specific substituents like nitro groups and the reaction conditions in the formation of these compounds. A detailed crystallographic analysis of certain compounds provided insight into the structural aspects, which can be crucial for understanding their biological activity and potential therapeutic applications (de Souza et al., 2010).
Mechanism of Action Studies
- The structure-function relationship of thiazolides was investigated in various parasites and cestodes. The studies suggest that thiazolides exhibit multiple mechanisms of action, targeting different metabolic pathways, and acting specifically against intracellular and extracellular pathogens. Understanding these mechanisms can provide a basis for the development of targeted anti-parasitic and anti-bacterial therapies (Hemphill, Müller, & Müller, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALGOCTQPXWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)


![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)
![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)
![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)
